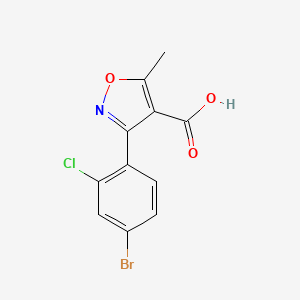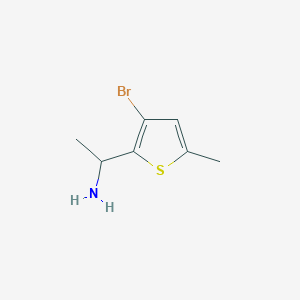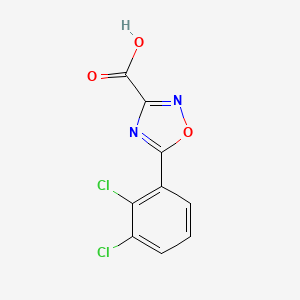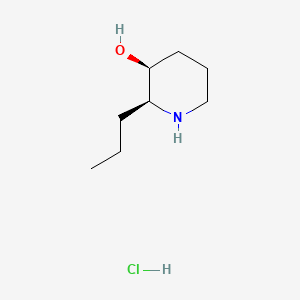
rac-(2R,3R)-2-propylpiperidin-3-olhydrochloride,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a chiral compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis typically involves the use of chiral starting materials and reagents. One common method is the Mukaiyama crossed aldol reaction, which involves the reaction between silyl enol ethers and simple aldehydes . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high stereoselectivity and yield.
Industrial Production Methods: In industrial settings, the production of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a tool for studying stereochemistry and its effects on biological activity. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis can be compared with other similar compounds, such as rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride . While both compounds share similar structural features, their stereochemistry and specific functional groups contribute to their unique chemical behavior and applications. Other similar compounds include rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine and rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate .
Conclusion
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a versatile compound with significant potential in various fields of research and industry. Its unique stereochemistry and chemical properties make it a valuable tool for studying stereochemistry, developing new drugs, and producing fine chemicals. Further research and development are expected to uncover new applications and enhance our understanding of this compound’s mechanism of action.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
(2S,3S)-2-propylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-4-7-8(10)5-3-6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |
InChI-Schlüssel |
ZISWOSJCOHHMAL-WSZWBAFRSA-N |
Isomerische SMILES |
CCC[C@H]1[C@H](CCCN1)O.Cl |
Kanonische SMILES |
CCCC1C(CCCN1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)

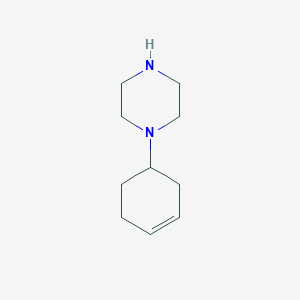
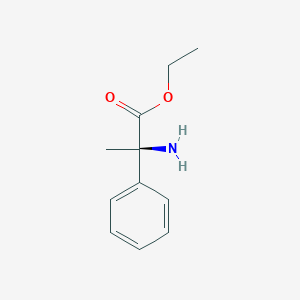

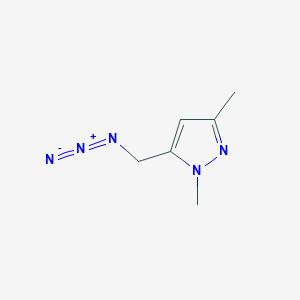
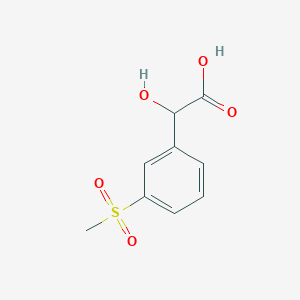
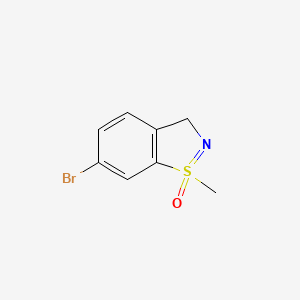

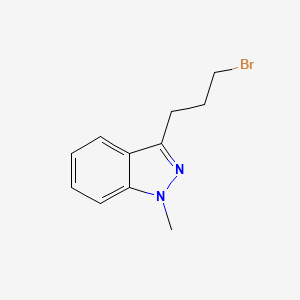
![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
